(S)-2-((3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)oxy)succinic acid
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Overview
Description
(S)-2-((3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)oxy)succinic acid is a naturally occurring ester found predominantly in plants of the Brassicaceae family. It is a derivative of sinapic acid and malic acid and plays a crucial role in protecting plants from ultraviolet radiation by acting as a natural sunscreen. This compound is also known for its antioxidant, antimicrobial, and anti-inflammatory properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sinapoyl malate can be achieved through a two-step process. The first step involves the opening of Meldrum’s acid with naturally occurring hydroxy acids, followed by a Knoevenagel-Doebner condensation with biomass-derived hydroxybenzaldehydes. This method is considered sustainable and environmentally friendly, with good yields .
Industrial Production Methods
Industrial production of sinapoyl malate focuses on green chemistry principles to minimize environmental impact. The process involves the use of biomass-derived raw materials and aims to achieve high atom economy and low E-factor, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)oxy)succinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo esterification and transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts are used for esterification and transesterification reactions.
Major Products
The major products formed from these reactions include various esters, alcohols, and quinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
(S)-2-((3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)oxy)succinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and transesterification reactions.
Biology: Its role as a natural UV filter is studied in plant biology to understand plant defense mechanisms.
Medicine: Due to its antioxidant and anti
Properties
Molecular Formula |
C15H16O9 |
---|---|
Molecular Weight |
340.28 g/mol |
IUPAC Name |
(2S)-2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid |
InChI |
InChI=1S/C15H16O9/c1-22-9-5-8(6-10(23-2)14(9)19)3-4-13(18)24-11(15(20)21)7-12(16)17/h3-6,11,19H,7H2,1-2H3,(H,16,17)(H,20,21)/b4-3+/t11-/m0/s1 |
InChI Key |
DUDGAPSRYCQPBG-UFFNRZRYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@@H](CC(=O)O)C(=O)O |
SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(CC(=O)O)C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(CC(=O)O)C(=O)O |
Synonyms |
2-O-sinapoyl-L-malate 2-O-sinapoylmalate sinapoyl malate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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